molecular formula C17H18O5 B3028045 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone CAS No. 151752-08-8

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Cat. No.: B3028045
CAS No.: 151752-08-8
M. Wt: 302.32 g/mol
InChI Key: WRSUVSOOJHAIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, which are typically mediated by these prostaglandins.

Result of Action

The molecular and cellular effects of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and pain.

Biochemical Analysis

Biochemical Properties

4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase enzymes COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-1 and COX-2, 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone can reduce inflammation and pain. Additionally, this compound interacts with various proteins and enzymes, modulating their activity and influencing biochemical pathways.

Cellular Effects

4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines. This compound also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes . This compound binds to the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. Additionally, it can modulate the activity of other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including reduced inflammation and altered gene expression.

Dosage Effects in Animal Models

The effects of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone vary with different dosages in animal models . At lower doses, this compound can effectively reduce inflammation and pain without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its therapeutic effects.

Metabolic Pathways

4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can influence the levels of metabolites and the flux of metabolic pathways, leading to changes in cellular energy production and biosynthesis. Its interactions with metabolic enzymes can modulate their activity, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone can influence its activity and effectiveness, as well as its potential side effects.

Subcellular Localization

4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone is localized in various subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct this compound to specific organelles, such as the endoplasmic reticulum and mitochondria. Its localization within these compartments can affect its activity and function, influencing cellular processes such as protein synthesis and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-hydroxy-2,6-dimethoxybenzaldehyde reacts with 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an ethanol-water mixture at room temperature.

Industrial Production Methods

Industrial production of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone has a wide range of applications in scientific research:

Properties

IUPAC Name

3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-16-9-13(19)10-17(22-2)14(16)7-8-15(20)11-3-5-12(18)6-4-11/h3-6,9-10,18-19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSUVSOOJHAIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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